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Compound of Interest

Compound Name: Acetonitrile-d3

Cat. No.: B032919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Acetonitrile-d3 (CD3CN) is a versatile and widely used deuterated solvent in Nuclear

Magnetic Resonance (NMR) spectroscopy.[1] Its unique properties, including high deuteration

levels, chemical purity, and a defined water content, make it an excellent choice for a variety of

applications, from routine structure elucidation to complex biomolecular studies.[1][2] This

document provides detailed application notes and experimental protocols for the effective use

of acetonitrile-d3 in your research.

Physicochemical Properties of Acetonitrile-d3
A comprehensive understanding of the physical and chemical properties of acetonitrile-d3 is

crucial for its proper handling, storage, and application in NMR spectroscopy.
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Property Value

Chemical Formula CD₃CN[2]

Molecular Weight 44.07 g/mol [2]

Degree of Deuteration ≥99.8 atom % D[2]

Density 0.844 g/mL at 25 °C[2]

Boiling Point 80.7 °C[2]

Melting Point -46 °C[2]

Refractive Index n20/D 1.341[2]

Water Content ≤0.0200%[2]

CAS Number 2206-26-0[2]

NMR Data for Acetonitrile-d3
Accurate identification of solvent and impurity signals is fundamental to the correct

interpretation of NMR spectra. The following tables summarize the characteristic NMR shifts for

acetonitrile-d3 and common laboratory impurities observed when using this solvent.

Table 2.1: Residual Peaks of Acetonitrile-d3
Nucleus

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

¹H 1.94 quintet 2.4

¹³C 1.39 multiplet

118.69 singlet

Note: The ¹H residual peak of acetonitrile-d3 appears as a 1:2:3:2:1 quintet due to coupling

with deuterium.[3]
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Table 2.2: ¹H and ¹³C NMR Chemical Shifts of Common
Laboratory Solvents and Impurities in Acetonitrile-d3

Compound ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

Acetone 2.08 30.0, 206.5

Benzene 7.37 129.5

Chloroform 7.58 78.6

Dichloromethane 5.44 54.5

Diethyl ether 1.12 (t), 3.42 (q) 15.5, 66.4

N,N-Dimethylformamide (DMF) 2.83 (s), 2.95 (s), 7.97 (s) 31.6, 36.8, 163.2

Dimethyl sulfoxide (DMSO) 2.54 40.5

1,4-Dioxane 3.60 67.8

Ethanol 1.11 (t), 3.54 (q) 18.8, 58.0

Ethyl acetate 1.16 (t), 1.97 (s), 4.02 (q) 14.5, 21.0, 61.1, 171.3

n-Hexane 0.88 (t), 1.26 (m) 14.4, 23.2, 32.2

Methanol 3.27 49.9

n-Pentane 0.86 (t), 1.25 (m) 14.3, 22.9, 35.0

Pyridine 7.30 (m), 7.70 (m), 8.55 (m) 124.6, 136.9, 150.8

Tetrahydrofuran (THF) 1.79 (m), 3.63 (m) 26.3, 68.4

Toluene 2.32 (s), 7.15-7.25 (m)
21.4, 126.3, 129.2, 130.1,

138.8

Water 2.13 Not Applicable

Data compiled from various sources.[3][4] Chemical shifts can vary slightly with temperature

and sample concentration.
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Acetonitrile-d3 is a preferred solvent for a range of NMR applications due to its chemical

inertness, favorable window in ¹H NMR spectra, and ability to dissolve a wide variety of organic

and inorganic compounds.

Standard Sample Preparation for Routine NMR
This protocol outlines the basic steps for preparing a sample for routine ¹H and ¹³C NMR

analysis using acetonitrile-d3.

Protocol:

Sample Weighing: Accurately weigh 5-20 mg of the solid sample for ¹H NMR or 20-50 mg for

¹³C NMR into a clean, dry vial.[5] For liquid samples, use 1-2 drops.

Solvent Addition: Add approximately 0.6-0.7 mL of acetonitrile-d3 to the vial.[5]

Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution of the

sample. The solution should be clear and free of any particulate matter.[5]

Transfer to NMR Tube: Using a Pasteur pipette with a cotton wool plug to filter out any

remaining particulates, carefully transfer the solution into a clean, dry 5 mm NMR tube.[6]

Capping and Labeling: Cap the NMR tube and label it clearly.

Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the

spectrometer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b032919?utm_src=pdf-body
https://www.benchchem.com/product/b032919?utm_src=pdf-body
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.benchchem.com/product/b032919?utm_src=pdf-body
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.ucl.ac.uk/mathematical-physical-sciences/nmr/sample-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Standard NMR Sample Preparation

Weigh Sample

Add Acetonitrile-d3

Dissolve Sample

Filter and Transfer to NMR Tube

Cap and Label

Insert into Spectrometer

Click to download full resolution via product page

Standard NMR Sample Preparation Workflow

Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for determining the purity or concentration of

a substance.[7] Acetonitrile-d3 is a suitable solvent for qNMR due to its well-defined residual

signals and ability to dissolve both the analyte and internal standard.

Protocol:

Internal Standard Selection: Choose an internal standard that is soluble in acetonitrile-d3,

does not react with the analyte, and has at least one signal that is well-resolved from the
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analyte's signals. Common standards include maleic acid, dimethyl sulfone, and 1,2,4,5-

tetrachloro-3-nitrobenzene.

Sample and Standard Preparation:

Accurately weigh a known amount of the analyte.

Accurately weigh a known amount of the internal standard.

Dissolve both in a precise volume of acetonitrile-d3 in a volumetric flask.

NMR Data Acquisition:

Transfer the solution to an NMR tube.

Acquire the ¹H NMR spectrum using parameters optimized for quantification. This includes

a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals

of interest to ensure full relaxation.[8]

Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.[8]

Data Processing and Analysis:

Carefully phase and baseline correct the spectrum.

Integrate the well-resolved signals of both the analyte and the internal standard.

Calculate the concentration or purity of the analyte using the following formula:

Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std /

m_analyte) * Purity_std

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight
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m = mass

Purity = Purity of the standard

Quantitative NMR (qNMR) Workflow

Select Internal Standard

Accurately Weigh Analyte and Standard

Dissolve in Acetonitrile-d3

Acquire Spectrum with Optimized Parameters

Process and Integrate Signals

Calculate Purity/Concentration

Click to download full resolution via product page

Quantitative NMR (qNMR) Workflow

Impurity Profiling
NMR spectroscopy is an invaluable tool for the identification and quantification of impurities in

drug substances and products. Acetonitrile-d3 provides a clean background for observing low-

level impurities.
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Protocol:

Sample Preparation: Prepare a concentrated solution of the sample in acetonitrile-d3 to

maximize the signals of any impurities.

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to small

signals that do not correspond to the main compound.

Impurity Identification: Compare the chemical shifts and multiplicities of the unknown signals

to tables of common laboratory solvents and reagents in acetonitrile-d3 (see Table 2.2).[4]

2D NMR for Structural Elucidation: If the impurity is not a common solvent, acquire 2D NMR

spectra (e.g., COSY, HSQC, HMBC) to elucidate its structure.

Quantification: If an internal standard is used, the concentration of the impurity can be

determined using the qNMR protocol described above.

Impurity Profiling Workflow

Prepare Concentrated Sample in Acetonitrile-d3

Acquire 1H NMR Spectrum

Identify Known Impurities via Chemical Shift Quantify Impurities (optional, with standard)

If quantification needed

Perform 2D NMR for Unknown Impurities

If unknown
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Impurity Profiling Workflow
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Reaction Monitoring
In-situ reaction monitoring by NMR provides real-time kinetic and mechanistic information

about a chemical transformation.[9] Acetonitrile-d3 is often used for this purpose, especially

for reactions involving polar reactants and products.

Protocol:

Reaction Setup: Prepare the reaction mixture directly in an NMR tube by adding the

reactants to acetonitrile-d3. One of the reactants can be added last to initiate the reaction

just before placing the tube in the spectrometer.

Time-Lapsed Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

[9] The time between spectra should be short enough to capture the kinetics of the reaction.

Data Analysis:

Process each spectrum in the series.

Integrate the signals corresponding to a reactant and a product in each spectrum.

Plot the change in the relative integrals over time to obtain a reaction profile. This data can

be used to determine reaction kinetics.
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Reaction Monitoring Workflow

Prepare Reaction Mixture in NMR Tube with Acetonitrile-d3

Initiate Reaction

Acquire Time-Lapsed 1H NMR Spectra
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Fragment-Based Screening Workflow

Screening

Validation & Characterization

Prepare 15N-labeled Protein in Buffer (+ Acetonitrile-d3 co-solvent)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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